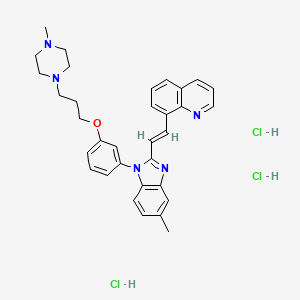
PDE10A-IN-2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDE10A-IN-2 (hydrochloride) is a potent, highly selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and pulmonary arterial hypertension. PDE10A-IN-2 (hydrochloride) has an IC50 value of 2.8 nanomolar, indicating its high efficacy in inhibiting PDE10A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PDE10A-IN-2 (hydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the core structure of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain PDE10A-IN-2 (hydrochloride) in its pure form.
Industrial Production Methods
Industrial production of PDE10A-IN-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the compound in significant quantities.
Purification and quality control: The compound is purified using industrial-scale chromatography and recrystallization techniques. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PDE10A-IN-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PDE10A-IN-2 (hydrochloride) into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PDE10A-IN-2 (hydrochloride) with modified functional groups, which can be used for further research and development.
Aplicaciones Científicas De Investigación
PDE10A-IN-2 (hydrochloride) has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound is used in research related to neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases.
Pulmonary Arterial Hypertension: PDE10A-IN-2 (hydrochloride) is being investigated for its potential use in treating pulmonary arterial hypertension by modulating cyclic nucleotide levels.
Cognitive Functions: The compound is studied for its role in enhancing cognitive functions and synaptic plasticity by regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.
Mecanismo De Acción
PDE10A-IN-2 (hydrochloride) exerts its effects by inhibiting the enzyme phosphodiesterase 10A (PDE10A). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in neuronal activity, synaptic plasticity, and neurogenesis . The compound’s mechanism of action involves:
Inhibition of PDE10A: PDE10A-IN-2 (hydrochloride) binds to the active site of PDE10A, preventing the hydrolysis of cAMP and cGMP.
Activation of Signaling Pathways: The increased levels of cAMP and cGMP activate downstream signaling pathways, including protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to various cellular effects.
Comparación Con Compuestos Similares
PDE10A-IN-2 (hydrochloride) is compared with other similar compounds, highlighting its uniqueness:
Papaverine: A non-selective PDE inhibitor with broader applications but less specificity for PDE10A.
List of Similar Compounds
- TAK-063
- Papaverine
- MK-8189
PDE10A-IN-2 (hydrochloride) stands out due to its high selectivity and potency, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H38Cl3N5O |
|---|---|
Peso molecular |
627.0 g/mol |
Nombre IUPAC |
8-[(E)-2-[5-methyl-1-[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]benzimidazol-2-yl]ethenyl]quinoline;trihydrochloride |
InChI |
InChI=1S/C33H35N5O.3ClH/c1-25-12-14-31-30(23-25)35-32(15-13-27-8-3-7-26-9-5-16-34-33(26)27)38(31)28-10-4-11-29(24-28)39-22-6-17-37-20-18-36(2)19-21-37;;;/h3-5,7-16,23-24H,6,17-22H2,1-2H3;3*1H/b15-13+;;; |
Clave InChI |
NBTVSKHCPZVYQO-UWAJBHSPSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N(C(=N2)/C=C/C3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)C=CC3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


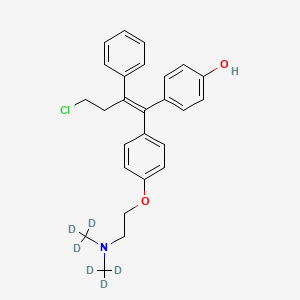


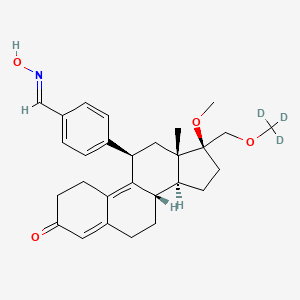
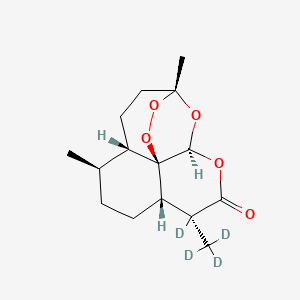
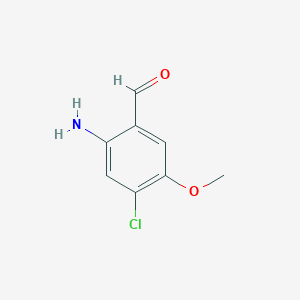
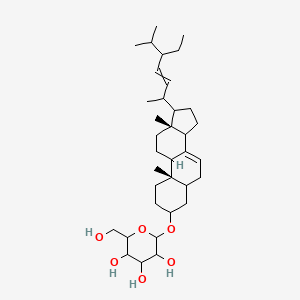
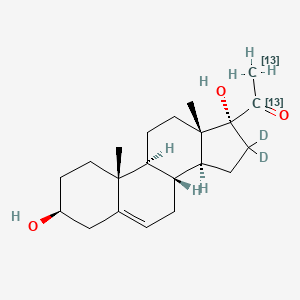
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)




![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
